Cas no 5661-55-2 (4-Phenylazetidin-2-one)

4-Phenylazetidin-2-one is a β-lactam compound featuring a phenyl substituent on the azetidin-2-one core. This structure is of significant interest in medicinal chemistry due to its potential as a precursor for β-lactam antibiotics and other biologically active molecules. The phenyl group enhances stability and influences reactivity, making it a versatile intermediate for synthetic modifications. Its rigid four-membered ring system is advantageous for studying strain-driven reactions and ring-opening transformations. The compound’s well-defined stereochemistry and functional group compatibility further support its utility in targeted synthesis. Researchers value 4-phenylazetidin-2-one for its role in developing novel pharmacophores and exploring structure-activity relationships in drug discovery.
4-Phenylazetidin-2-one structure
4-Phenylazetidin-2-one structure
Product Name:4-Phenylazetidin-2-one
CAS No:5661-55-2
MF:C9H9NO
MW:147.173862218857
MDL:MFCD02179052
CID:830079
PubChem ID:568818
Update Time:2025-06-15

4-Phenylazetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-Phenylazetidin-2-one
    • 4-Phenyl-azetidin-2-one
    • (+/-)-4-phenyl-2-azetidinone
    • (+/-)-4-phenyl-azetidin-2-one
    • (rac)-4-phenyl-2-azetidinone
    • (RS)-4-phenylazetidin-2-one
    • 2-Azetidinone, 4-phenyl-
    • 2-oxo-4-phenyl-1-azetidine
    • 4-Phenyl-2-azetidinone
    • 4-phenyl-2-azetidinone(SALTDATA: FREE)
    • 4-phenylazetidin-2-on
    • AC1LC3B5
    • AC1Q6EDH
    • Ambcb4030655
    • SureCN157619
    • SCHEMBL157619
    • CS-0197619
    • TS-7319
    • DTXSID40340957
    • AB10995
    • DB-008423
    • 4-Phenyl-2-azetidinone #
    • MFCD02179052
    • Benzenepropanoic acid, .beta.-amino-, lactam
    • AKOS006221822
    • CHEMBL4535131
    • Z367677412
    • J-515944
    • EN300-39746
    • 5661-55-2
    • MDL: MFCD02179052
    • Inchi: 1S/C9H9NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
    • InChI Key: MWKMQPSNTJCASD-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2C=CC=CC=2)N1

Computed Properties

  • Exact Mass: 147.06847
  • Monoisotopic Mass: 147.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.8
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.152±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 108 ºC (methanol )
  • Solubility: Slightly soluble (4.1 g/l) (25 º C),
  • PSA: 29.1

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4-Phenylazetidin-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5661-55-2)4-Phenylazetidin-2-one
Order Number:A1088248
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:31
Price ($):169.0
Email:sales@amadischem.com

Additional information on 4-Phenylazetidin-2-one

Comprehensive Overview of 4-Phenylazetidin-2-one (CAS No. 5661-55-2): Properties, Applications, and Research Insights

4-Phenylazetidin-2-one, identified by its CAS number 5661-55-2, is a specialized organic compound belonging to the azetidinone class. This β-lactam derivative has garnered significant attention in pharmaceutical and synthetic chemistry due to its unique structural features and potential biological activities. The compound's core structure consists of a four-membered azetidinone ring substituted with a phenyl group at the 4-position, making it a valuable scaffold for drug discovery and material science applications.

In recent years, researchers have focused on 4-Phenylazetidin-2-one derivatives as potential building blocks for antimicrobial agents, enzyme inhibitors, and other bioactive molecules. The growing interest in β-lactam chemistry and heterocyclic compound synthesis has positioned this compound as a subject of numerous scientific investigations. Its molecular formula C9H9NO and molecular weight of 147.17 g/mol make it a relatively compact yet versatile structure for chemical modifications.

The synthesis of 5661-55-2 typically involves [2+2] cycloaddition reactions or ring-closing strategies starting from appropriate precursors. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient and environmentally friendly routes to access this important heterocycle. These advancements align with current trends in sustainable pharmaceutical manufacturing and the search for eco-friendly synthetic methodologies.

From a pharmaceutical perspective, the 4-Phenylazetidin-2-one scaffold has shown promise in various therapeutic areas. Its structural similarity to penicillin's β-lactam core has inspired investigations into potential antibacterial properties, though current research extends far beyond traditional antibiotic applications. The compound's ability to serve as a constrained peptide mimic makes it particularly valuable in medicinal chemistry for developing protease inhibitors and other targeted therapies.

Material scientists have also explored applications of CAS 5661-55-2 in polymer chemistry, where its strained ring system can contribute to novel material properties. The incorporation of this azetidinone derivative into polymeric structures has demonstrated potential for creating materials with enhanced thermal stability and mechanical characteristics, addressing the growing demand for high-performance polymers in various industries.

Analytical characterization of 4-Phenylazetidin-2-one typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, which are crucial for research and industrial applications. The development of advanced analytical protocols for this compound reflects the broader trend toward precision chemistry and quality control in chemical manufacturing.

Recent patent literature reveals growing commercial interest in 5661-55-2 derivatives, particularly in the pharmaceutical sector. Several patent applications describe novel synthetic routes and therapeutic applications, indicating the compound's potential for future drug development. This aligns with current industry focus on small molecule therapeutics and targeted drug delivery systems.

Safety considerations for handling 4-Phenylazetidin-2-one follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended during manipulation. These precautions reflect the broader chemical industry's emphasis on laboratory safety standards and responsible chemical handling practices.

The commercial availability of CAS 5661-55-2 has increased in recent years, with several specialty chemical suppliers offering the compound in various quantities and purity grades. This availability supports ongoing research into its applications and facilitates the development of novel derivatives. The market growth mirrors increasing demand for specialty heterocycles in pharmaceutical and materials research.

Future research directions for 4-Phenylazetidin-2-one may explore its potential in emerging fields such as bioconjugation chemistry and catalytic applications. The compound's unique reactivity profile offers opportunities for developing new synthetic methodologies and functional materials. These investigations contribute to the broader scientific community's understanding of strained heterocycles and their practical applications.

Environmental fate studies of 5661-55-2 and related compounds are becoming increasingly important as regulatory requirements evolve. Researchers are investigating degradation pathways and ecological impacts to ensure responsible use of these chemicals. This focus aligns with global trends toward green chemistry initiatives and sustainable chemical development.

In conclusion, 4-Phenylazetidin-2-one (CAS No. 5661-55-2) represents a versatile and scientifically valuable compound with diverse applications in medicinal chemistry, materials science, and synthetic methodology development. Its continued study contributes to advancements in multiple scientific disciplines while addressing contemporary challenges in drug discovery and material innovation.

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Amadis Chemical Company Limited
(CAS:5661-55-2)4-Phenylazetidin-2-one
A1088248
Purity:99%
Quantity:1g
Price ($):169.0
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